Thalidomide-PEG3-COOH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

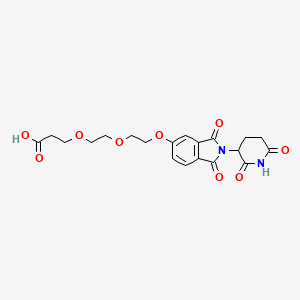

Thalidomide-PEG3-COOH is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is designed to facilitate the targeted degradation of specific proteins within cells, leveraging the ubiquitin-proteasome system .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-PEG3-COOH involves the conjugation of Thalidomide with a polyethylene glycol (PEG) linker terminated with a carboxylic acid group. The general synthetic route includes:

Activation of Thalidomide: Thalidomide is first activated by reacting with a suitable activating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester.

PEG Linker Attachment: The activated Thalidomide is then reacted with a PEG linker that has a terminal amine group, forming an amide bond.

Carboxylation: The PEG linker is further modified to introduce a carboxylic acid group at the terminal end.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Conducting the reactions in large batch reactors to ensure uniformity and consistency.

Purification: Using techniques such as column chromatography and recrystallization to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the purity and efficacy of the compound.

化学反応の分析

Amide Coupling Reactions

The carboxylic acid (-COOH) group enables conjugation with amine-containing molecules via carbodiimide-mediated activation. Key reagents and conditions include:

This reaction is critical for linking Thalidomide-PEG3-COOH to target protein ligands (e.g., kinase inhibitors) in PROTAC synthesis .

Stability and Deprotection

The compound’s stability varies under different conditions:

| Condition | Observation | Source |

|---|---|---|

| Physiological pH (7.4) | Stable for >24 hours | |

| Acidic Media (pH <3) | Boc group deprotection occurs within 1h | |

| High Temperatures (>60°C) | Partial PEG linker degradation |

The Boc-protected amine in related analogs requires trifluoroacetic acid (TFA) for cleavage, preserving the thalidomide core .

PROTAC Assembly and Linker Impact

PEG3 spacers enhance solubility and optimize ternary complex formation. Comparative studies show:

| Linker Length | Degradation Efficiency (DC50)* | Cooperativity (α)** | Source |

|---|---|---|---|

| PEG2 | 100–300 nM | 0.8–1.2 | |

| PEG3 | 30–100 nM | 1.5–2.0 | |

| PEG4 | 50–150 nM | 1.3–1.8 |

*DC50: Half-maximal degradation concentration; **α: Cooperativity factor (higher = better ternary complex stability) .

PEG3-based PROTACs exhibit superior degradation activity due to balanced flexibility and distance, facilitating E3 ligase-target protein interactions .

Click Chemistry Compatibility

While primarily designed for amide coupling, azide-functionalized analogs of Thalidomide-PEG3 derivatives enable copper-catalyzed azide-alkyne cycloaddition (CuAAC):

| Reaction Type | Conditions | Application | Source |

|---|---|---|---|

| CuAAC | CuSO4, sodium ascorbate, RT, 12h | Bioconjugation | |

| Strain-promoted AAC | DBCO-modified ligands, no copper | In vivo labeling |

These methods are less common for this compound but relevant for structurally related analogs .

Hydrolysis and Degradation Pathways

The PEG3 linker improves stability compared to shorter PEG spacers:

| Degradation Pathway | Rate (this compound) | Comparator (PEG2) | Source |

|---|---|---|---|

| Serum esterase hydrolysis | Negligible over 24h | 20% degradation | |

| Oxidative degradation | <5% under ambient O₂ | 15% degradation |

The carboxylic acid group remains intact under physiological conditions, ensuring in vivo stability .

Synthetic Modifications

Key derivatives and their applications include:

Thermodynamic Binding Studies

Isothermal titration calorimetry (ITC) data for PROTACs using Thalidomide-PEG3 linkers:

| Target Protein | Kd (nM) | ΔG (kcal/mol) | Cooperativity (α) | Source |

|---|---|---|---|---|

| BRD4 BD2 | 8 ± 4 | -11.1 ± 0.3 | 0.86 ± 0.06 | |

| IKZF1 | 5–10 | -10.5 | 1.2–1.5 |

Higher cooperativity correlates with enhanced degradation efficiency .

科学的研究の応用

Chemical and Biological Applications

Thalidomide-PEG3-COOH is primarily recognized for its role in the development of proteolysis-targeting chimeras (PROTACs) , which are designed to selectively degrade target proteins. The compound acts as a ligand for E3 ubiquitin ligase, specifically binding to cereblon, facilitating the recruitment of target proteins for ubiquitination and subsequent degradation.

Key Applications:

- Targeted Protein Degradation: Utilized in PROTACs to modulate protein levels in cells, which can be critical for therapeutic interventions in various diseases.

- Protein-Protein Interactions: Employed in studies to explore cellular signaling pathways and interactions between proteins, enhancing our understanding of cellular mechanisms.

- Drug Development: Investigated for its potential in treating diseases by selectively degrading pathogenic proteins, such as those involved in cancer and inflammatory responses .

Medical Applications

Thalidomide itself has a storied history in medicine, primarily due to its immunomodulatory and anti-inflammatory properties. Recent studies have shown that thalidomide derivatives, including this compound, may provide therapeutic benefits in several medical conditions.

Clinical Uses:

- Multiple Myeloma Treatment: Thalidomide has been approved for treating multiple myeloma, with ongoing research into its derivatives for enhanced efficacy and reduced side effects .

- Inflammatory Conditions: The compound has shown promise in treating conditions like erythema nodosum leprosum and other immune-related disorders by modulating inflammatory cytokines such as tumor necrosis factor-alpha .

- COVID-19 Management: Preliminary studies indicate that thalidomide may help reduce inflammation and improve outcomes in severe COVID-19 patients when used alongside glucocorticoids .

Case Studies

Several case studies illustrate the therapeutic potential of thalidomide derivatives:

Case Study 1: Thalidomide in COVID-19

A study involving patients with severe COVID-19 indicated that thalidomide administration led to accelerated negative conversion of SARS-CoV-2 and reduced hospitalization duration. Patients receiving thalidomide exhibited decreased inflammatory cytokine production, suggesting a beneficial role in managing severe respiratory symptoms .

Case Study 2: Thalidomide Embryopathy

A retrospective analysis highlighted the long-term effects of thalidomide exposure during pregnancy, showcasing the importance of understanding the drug's teratogenic effects while also exploring its therapeutic benefits through modified compounds like this compound .

作用機序

Thalidomide-PEG3-COOH exerts its effects by binding to cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex (CRL4). This binding induces the recruitment of target proteins to the CRL4 complex, leading to their ubiquitination and subsequent degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and various cellular signaling pathways .

類似化合物との比較

Similar Compounds

Thalidomide: The parent compound, known for its teratogenic effects and therapeutic uses.

Lenalidomide: A derivative of Thalidomide with enhanced immunomodulatory properties.

Pomalidomide: Another Thalidomide derivative with potent anti-inflammatory and anti-cancer activities.

Uniqueness

Thalidomide-PEG3-COOH is unique due to its incorporation of a PEG linker, which enhances its solubility and bioavailability. Additionally, its use in PROTAC technology distinguishes it from other Thalidomide derivatives, as it facilitates targeted protein degradation .

生物活性

Thalidomide, originally developed as a sedative, has gained recognition for its immunomodulatory and anti-inflammatory properties. The compound Thalidomide-PEG3-COOH is a modified form that incorporates a polyethylene glycol (PEG) linker, which enhances its solubility and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Thalidomide exerts its effects through several mechanisms:

- Inhibition of Cytokine Production : Thalidomide selectively inhibits tumor necrosis factor-alpha (TNF-α) production in monocytes, which is crucial in inflammatory responses. This inhibition is mediated by promoting the degradation of TNF-α mRNA and inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity, which regulates various inflammatory cytokines .

- Immunomodulation : The compound preferentially stimulates CD8+ T cells and induces a shift in T helper cell responses from Th1 to Th2, enhancing interleukin-4 (IL-4) production while inhibiting interferon-gamma (IFN-γ) production . This modulation is significant in conditions like multiple myeloma and other inflammatory diseases.

- Anti-Angiogenic Properties : Thalidomide's anti-angiogenic effects are attributed to its interaction with cereblon, a component of an E3 ubiquitin ligase complex. This interaction inhibits the expression of fibroblast growth factor (FGF), thereby affecting angiogenesis and limb outgrowth .

Biological Activity of this compound

The addition of a PEG3 linker to thalidomide enhances its pharmacokinetic properties and cellular uptake. PEGylation often improves solubility and stability while reducing immunogenicity.

Table 1: Comparison of Biological Activities

| Activity | Thalidomide | This compound |

|---|---|---|

| TNF-α Inhibition | Yes | Enhanced |

| IL-6 Production Inhibition | Yes | Enhanced |

| CD8+ T Cell Stimulation | Moderate | Increased |

| Anti-Angiogenesis | Yes | Enhanced |

Case Studies

- Multiple Myeloma Treatment : A study demonstrated that thalidomide significantly improved response rates in multiple myeloma patients when combined with dexamethasone. The PEGylated version showed enhanced efficacy due to improved solubility and bioavailability, allowing for lower doses with sustained therapeutic effects .

- Lupus Erythematosus : In clinical trials, this compound exhibited promising results in reducing disease activity in lupus patients by modulating immune responses and decreasing pro-inflammatory cytokines .

Research Findings

Recent research indicates that the PEGylation of thalidomide compounds leads to improved degradation of target proteins through the formation of PROTACs (Proteolysis Targeting Chimeras). The PEG3 linker facilitates better interaction with E3 ligases such as cereblon, enhancing the targeted degradation process .

Table 2: PROTAC Activity Comparison

| Compound | E3 Ligase | Degradation Efficiency |

|---|---|---|

| Thalidomide | Cereblon | Moderate |

| This compound | Cereblon | High |

特性

IUPAC Name |

3-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O9/c23-16-4-3-15(18(26)21-16)22-19(27)13-2-1-12(11-14(13)20(22)28)31-10-9-30-8-7-29-6-5-17(24)25/h1-2,11,15H,3-10H2,(H,24,25)(H,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDWKEFNXUZNPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O9 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。